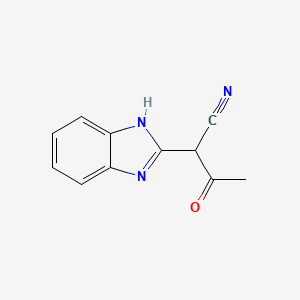
Trans-2-(trifluoromethoxy)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(trifluoromethoxy)cyclohexan-1-ol is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexanol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of cyclohexanol derivatives using trifluoromethoxylation reagents
Industrial Production Methods
Industrial production of trans-2-(trifluoromethoxy)cyclohexan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product through techniques like distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-(trifluoromethoxy)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohol derivatives.
Applications De Recherche Scientifique
Trans-2-(trifluoromethoxy)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of trans-2-(trifluoromethoxy)cyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)cyclohexanol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Trans-4-(trifluoromethoxy)cyclohexan-1-ol: Another isomer with the trifluoromethoxy group in a different position on the cyclohexanol ring.
Uniqueness
Trans-2-(trifluoromethoxy)cyclohexan-1-ol is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique structure can lead to distinct applications and interactions in various scientific fields .
Propriétés
Formule moléculaire |
C7H11F3O2 |
|---|---|
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
(1R,2R)-2-(trifluoromethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)12-6-4-2-1-3-5(6)11/h5-6,11H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
RBVDITFKDQGQCP-PHDIDXHHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)O)OC(F)(F)F |
SMILES canonique |
C1CCC(C(C1)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



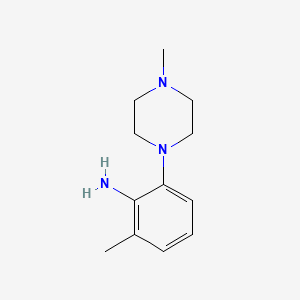
![2,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12818060.png)
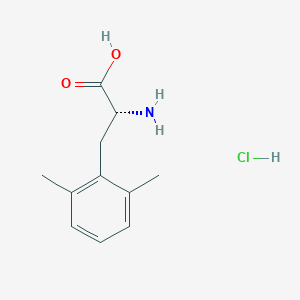
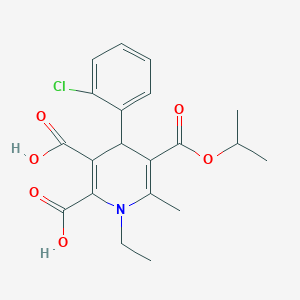
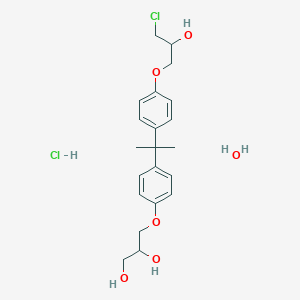
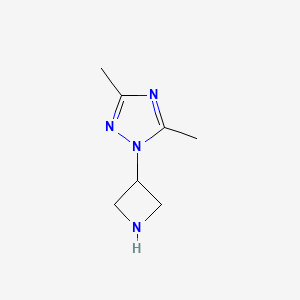


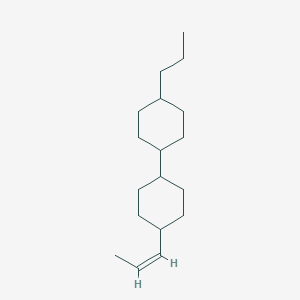

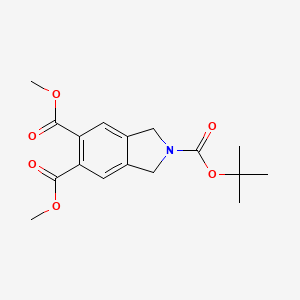
![[1-(4-Bromophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12818108.png)
